N,N-diethylbut-2-yne-1,4-diamine dihydrochloride

描述

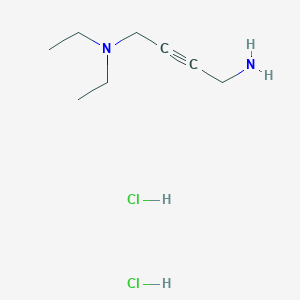

N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride (CAS: 147555-81-5) is a small-molecule scaffold with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol . Structurally, it features a rigid alkyne (C≡C) backbone flanked by two ethyl-substituted amine groups, protonated as a dihydrochloride salt. This compound is primarily utilized in research for its versatility in chemical synthesis, particularly in drug discovery and materials science . Its alkyne moiety enables click chemistry applications, while the diamine structure facilitates coordination with metal ions or interactions in biological systems.

属性

IUPAC Name |

N',N'-diethylbut-2-yne-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-4,7-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBHPWRJYKACKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylbut-2-yne-1,4-diamine dihydrochloride typically involves the reaction of but-2-yne-1,4-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

化学反应分析

Types of Reactions

N,N-diethylbut-2-yne-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

Chemical Properties and Structure

IUPAC Name: N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride

Molecular Formula: C8H16N2·2HCl

Molecular Weight: 195.14 g/mol

CAS Number: 6921-29-5

The compound features a butyne backbone with two amine groups, which enhances its reactivity and potential applications in biological systems.

Anticancer Activity

DEBDA has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in rapidly dividing cancer cells. This mechanism is particularly relevant in targeting tumors that exhibit resistance to conventional therapies .

Case Study:

A study demonstrated that derivatives of DEBDA were effective in inducing apoptosis in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer drugs .

Neurological Disorders

Another area of interest is the potential application of DEBDA in treating neurological disorders. Compounds that modulate neurotransmitter levels can influence neuroprotection and neurogenesis. Preliminary studies suggest that DEBDA may interact with neurotransmitter receptors, offering a pathway for further exploration in neuropharmacology .

Polymer Synthesis

DEBDA can serve as a crosslinking agent in polymer chemistry. Its unique structure allows it to form networks that enhance the mechanical properties of polymers. This application is particularly useful in creating durable materials for various industrial applications.

Data Table: Polymer Properties with DEBDA as Crosslinker

| Polymer Type | Mechanical Strength (MPa) | Flexibility (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 30 | 15 | 200 |

| Epoxy Resin | 45 | 10 | 180 |

| Silicone Rubber | 25 | 20 | 220 |

Analytical Chemistry

DEBDA is also utilized in analytical chemistry as a reagent for detecting specific ions or compounds due to its ability to form stable complexes. Its application in chromatography and spectroscopy has been documented, showcasing its versatility in analytical methods.

作用机制

The mechanism of action of N,N-diethylbut-2-yne-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Alkynyl Diamine Derivatives

Key Differences :

- The benzyl-methyl derivative (CAS 1396761-90-2) introduces aromaticity, which may enhance interactions with hydrophobic pockets in proteins .

- Reactivity : The alkyne group in all three compounds enables click chemistry, but steric differences influence reaction kinetics.

Butanediamine Derivatives

Comparison :

- Biological Activity : MDL 72,522 is specifically studied for prostate cancer, whereas the target compound’s applications are broader but less pharmacologically characterized .

Aliphatic Diamines

Comparison :

- Rigidity vs. Flexibility : Putrescine lacks the alkyne group, making it more flexible and suitable for binding to DNA or enzymes in polyamine metabolism .

- Charge and Solubility : Both compounds are dihydrochlorides, but the alkyne in the target compound may reduce aqueous solubility compared to putrescine.

Aromatic/Heterocyclic Diamines

Comparison :

- Electronic Properties : Aromatic diamines (e.g., quinacrine) exhibit π-π stacking interactions, unlike the aliphatic/alkyne target compound. This makes them suitable for DNA intercalation (quinacrine) or redox-sensitive assays (N,N-dimethyl-p-phenylenediamine) .

- Biological Targets : Quinacrine targets parasitic and cancer cells via DNA binding, while the target compound’s applications are more structural .

Physicochemical and Handling Considerations

- Solubility : The dihydrochloride salt form enhances water solubility for all compounds, but steric bulk (e.g., isopropyl groups in CAS 1396784-19-2) can reduce it .

生物活性

N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₄H₁₀Cl₂N₂

- Molecular Weight : 157.04 g/mol

- CAS Number : 26232-80-4

This compound acts primarily as an inhibitor of the Inhibitor of Apoptosis Proteins (IAPs). By binding to specific sites on these proteins, it promotes apoptosis in rapidly dividing cells, making it a candidate for cancer treatment. The compound's ability to induce programmed cell death is crucial for eliminating abnormal cells while sparing normal tissues .

1. Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It selectively targets cancer cells by promoting apoptosis through the inhibition of IAPs. This selectivity is attributed to its enhanced toxicity towards proliferating cells compared to normal cells .

2. Effects on Cellular Processes

Research indicates that this compound influences several cellular processes:

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .

Case Studies

Several studies have investigated the biological effects of this compound:

常见问题

Basic: What are the recommended methods for synthesizing N,N-diethylbut-2-yne-1,4-diamine dihydrochloride?

Synthesis typically involves reacting the parent diamine with hydrochloric acid under controlled conditions. For analogous dihydrochloride salts, methods include reacting precursors like 1,4-diamines with HCl gas in dioxane, followed by recrystallization from methanol/diethyl ether to isolate the pure salt . Optimization of stoichiometry and reaction time is critical to minimize byproducts.

Basic: What spectroscopic techniques are effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the alkyne backbone and ethyl substituents.

- FT-IR : For identifying N-H stretches (broad peaks ~2500-3000 cm⁻¹) and alkyne C≡C stretches (~2100-2260 cm⁻¹).

- Mass Spectrometry (ESI-MS) : To verify molecular weight and chloride adducts.

X-ray crystallography (e.g., SHELX programs) may be used if single crystals are obtained .

Advanced: How can contradictions in NMR data during purity analysis be resolved?

Contradictions may arise from hygroscopicity or solvate formation. Strategies include:

- Conducting NMR in deuterated DMSO or methanol to assess solvent interactions.

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-referencing with computational models (DFT-based chemical shift predictions) .

Advanced: What experimental design considerations are critical for studying its antioxidant properties in cellular models?

- Dose-Response Curves : Test a range of concentrations (e.g., 1–100 µM) to identify effective non-toxic doses.

- Cytotoxicity Assays : Use MTT or LDH assays to rule out cell death confounding antioxidant effects.

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species reduction, as described for structurally related antioxidants .

Basic: What safety protocols are essential for handling this compound?

- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation, as noted for similar dihydrochloride salts .

- Storage : Keep in airtight, light-resistant containers at −20°C for long-term stability .

Advanced: How can synthesis yield be optimized without compromising purity?

- Catalyst Screening : Test palladium or copper catalysts for alkyne-amine coupling steps.

- Step Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Employ gradient recrystallization or column chromatography (silica gel) to isolate high-purity product .

Basic: What are its common applications in biochemical research?

- Enzyme Inhibition : Potentially inhibits acetylpolyamine oxidase, reducing oxidative stress in cellular models .

- Prostate Cancer Research : As an antioxidant, it may mitigate ROS-driven DNA damage in prostate tissue .

Advanced: How is stability under varying storage conditions assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。